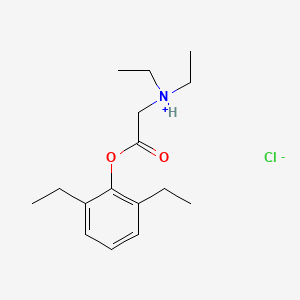
N,N-Diethylglycine 2,6-diethylphenyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethylglycine 2,6-diethylphenyl ester hydrochloride is a chemical compound with the molecular formula C16H25NO2·HCl and a molecular weight of 299.88 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethylglycine 2,6-diethylphenyl ester hydrochloride typically involves the esterification of N,N-diethylglycine with 2,6-diethylphenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency and yield of the product .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethylglycine 2,6-diethylphenyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Applications De Recherche Scientifique
N,N-Diethylglycine 2,6-diethylphenyl ester hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of N,N-Diethylglycine 2,6-diethylphenyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylglycine: A related compound with similar structural features but different functional groups.
N,N-Diethylglycine: Another related compound with variations in the ester group.
2,6-Diethylphenyl Glycine: A compound with a similar phenyl group but different esterification
Uniqueness
N,N-Diethylglycine 2,6-diethylphenyl ester hydrochloride is unique due to its specific esterification pattern and the presence of both diethyl and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
2085-84-9 |
|---|---|
Formule moléculaire |
C16H26ClNO2 |
Poids moléculaire |
299.83 g/mol |
Nom IUPAC |
[2-(2,6-diethylphenoxy)-2-oxoethyl]-diethylazanium;chloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-5-13-10-9-11-14(6-2)16(13)19-15(18)12-17(7-3)8-4;/h9-11H,5-8,12H2,1-4H3;1H |
Clé InChI |
YKNMXOHKJYAJPZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)CC)OC(=O)C[NH+](CC)CC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tris[2-(2-butoxyethoxy)ethyl] phosphate](/img/structure/B13739587.png)
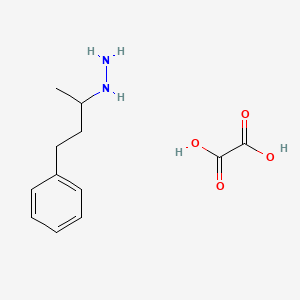

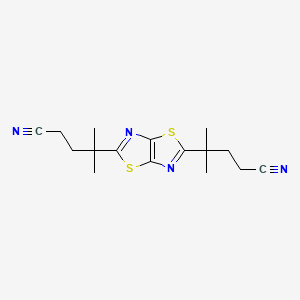

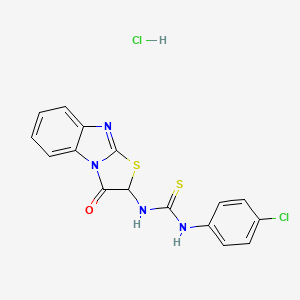
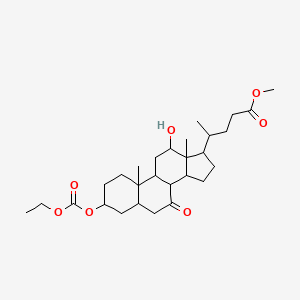
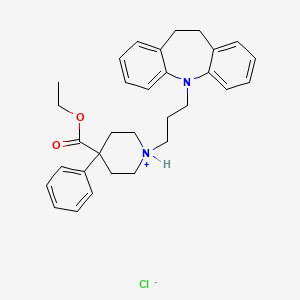
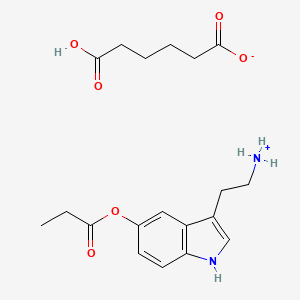
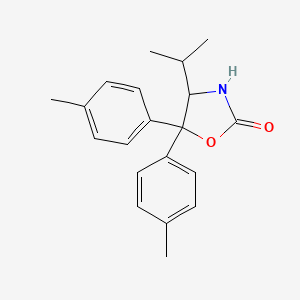
![1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-pentylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B13739641.png)
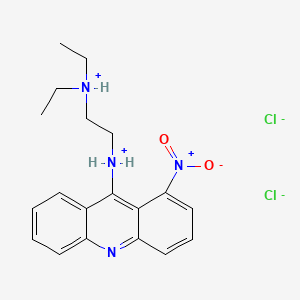
![[1,1'-Biphenyl]-2,3',6-triol](/img/structure/B13739651.png)
![(3S,4S,17Z)-17-methoxyimino-3,4,15,16-tetrahydrocyclopenta[a]phenanthrene-3,4-diol](/img/structure/B13739655.png)
